molecular formula C25H29NO6 B2536775 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859133-09-8

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2536775
CAS RN: 859133-09-8
M. Wt: 439.508
InChI Key: MTFUWGHLTIXFFK-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Benzofuran derivatives have been synthesized through various chemical reactions, including Strecker-type reactions and condensations, to explore their chemical properties and potential applications in drug development and other fields. For example, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as ABC ring models of saframycins illustrates the chemical versatility of benzofuran compounds (Saito et al., 1997).

Antioxidant Activity

  • Certain benzofuran derivatives have been studied for their antioxidant activity. For instance, a novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction revealed compounds with good DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays, highlighting their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).

DNA Topoisomerase Inhibitory Activities

  • Benzofuran derivatives have shown inhibitory activities against DNA topoisomerases I and II, suggesting their potential use in cancer therapy due to the crucial role of these enzymes in DNA replication and cell division. Two new benzofurans isolated from Gastrodia elata exhibited potent inhibitory activity in vitro, compared to positive control compounds (Lee et al., 2007).

Antitumor and Antimicrobial Activities

  • Compounds derived from mangrove endophytic fungi have been identified to possess moderate antitumor and antimicrobial activities. This research underscores the potential of benzofuran derivatives as bioactive agents for therapeutic applications (Xia et al., 2011).

Anti-inflammatory Activity

  • New benzofuran derivatives have been found to exhibit significant anti-inflammatory activity. This discovery opens the door to further exploration of these compounds for treating inflammation-related diseases (Hu et al., 2011).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-9-11-26(12-10-15)14-18-19(27)7-6-17-22(28)21(32-24(17)18)13-16-5-8-20(29-2)25(31-4)23(16)30-3/h5-8,13,15,27H,9-12,14H2,1-4H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUWGHLTIXFFK-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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